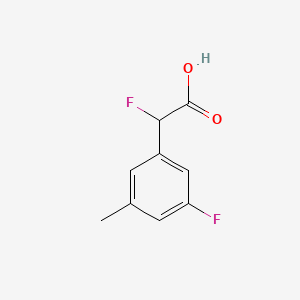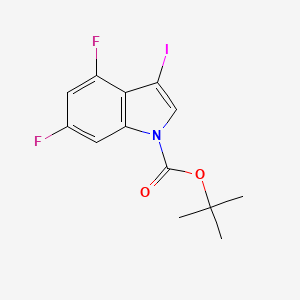
tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of tert-butyl, difluoro, and iodo substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Bromination: Starting with 4,6-difluoroindole, bromination at the 3-position using N-bromosuccinimide (NBS) in the presence of a catalyst.
Iodination: The brominated intermediate is then subjected to iodination using sodium iodide (NaI) in the presence of a suitable oxidizing agent.
tert-Butyl Protection: The indole nitrogen is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Carboxylation: Finally, the carboxylate group is introduced using a carboxylating agent such as carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodo group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of deiodinated products.
Coupling: Formation of biaryl or alkyne-linked products.
Applications De Recherche Scientifique
tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The difluoro and iodo substituents can enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate
- tert-Butyl 4,6-dichloro-3-iodo-1H-indole-1-carboxylate
- tert-Butyl 4,6-difluoro-3-bromo-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate is unique due to the presence of both difluoro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H12F2INO2 |
|---|---|
Poids moléculaire |
379.14 g/mol |
Nom IUPAC |
tert-butyl 4,6-difluoro-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C13H12F2INO2/c1-13(2,3)19-12(18)17-6-9(16)11-8(15)4-7(14)5-10(11)17/h4-6H,1-3H3 |
Clé InChI |
HMDQZCYKAYTXLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


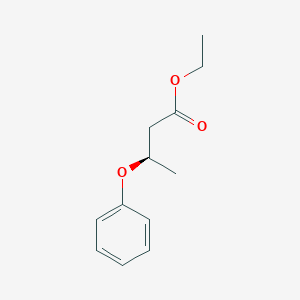
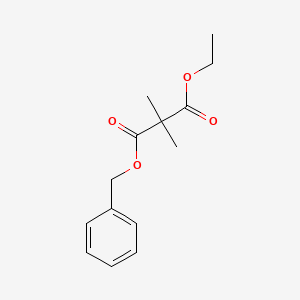
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
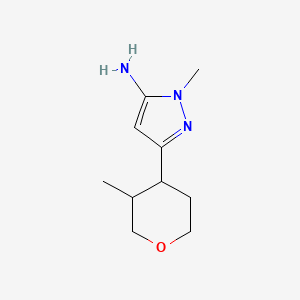

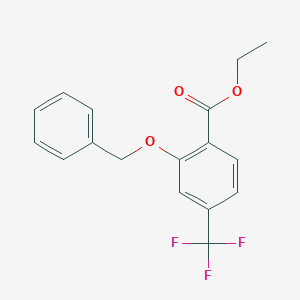
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13086375.png)

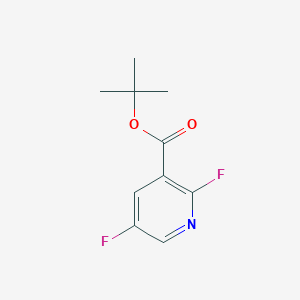
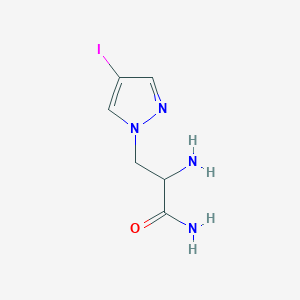

![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)
